![molecular formula C22H19N3O2S2 B2394811 2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1105198-80-8](/img/structure/B2394811.png)
2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Activity
Research on derivatives of thieno[3,2-d]pyrimidine has shown promising antitumor activity. One study synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to 2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide. These compounds displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), with some compounds showing activity levels comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Another study focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine. These derivatives exhibited good antibacterial and antifungal activities, which were comparable to streptomycin and fusidic acid, indicating the potential of thieno[3,2-d]pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory Activity
Further research into the chemical modification of thieno[3,2-d]pyrimidine derivatives has led to the synthesis of compounds with significant anti-inflammatory properties. One study synthesized a series of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents using citrazinic acid. The pharmacological screening of these compounds showed good anti-inflammatory activity, comparable to Prednisolone®, suggesting their utility in the development of new anti-inflammatory drugs (Amr et al., 2007).
Propiedades
IUPAC Name |
2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-8-10-16(11-9-14)23-19(26)13-28-22-24-17-12-18(15-6-4-3-5-7-15)29-20(17)21(27)25(22)2/h3-12H,13H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHENSAWBSFSMLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2394729.png)
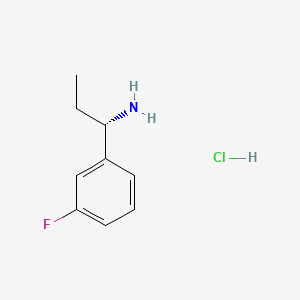
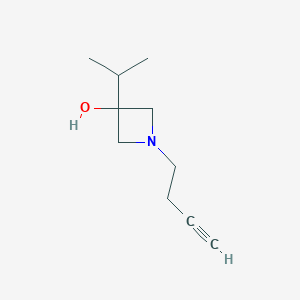
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)
![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)
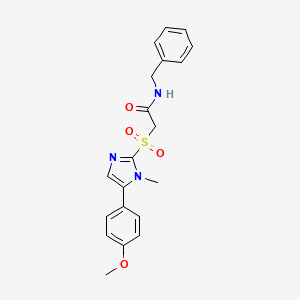
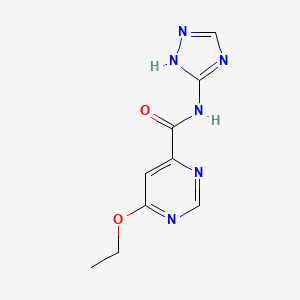
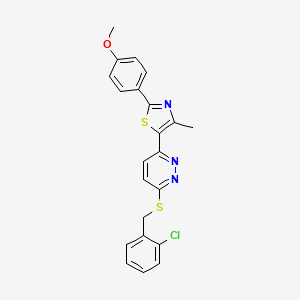
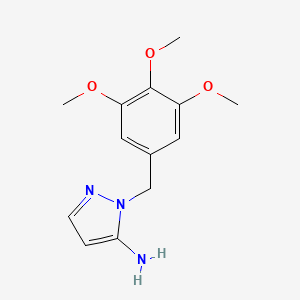
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2394747.png)
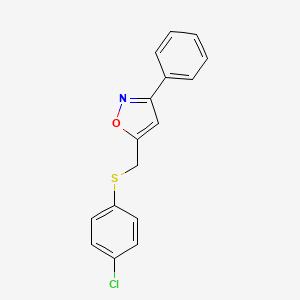
![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)
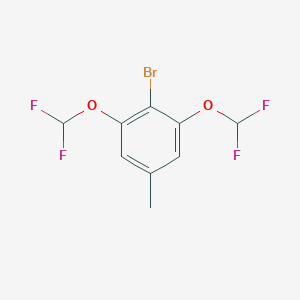
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)